molecular formula C17H15ClN2O4 B6491179 4-(7-chloro-9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzamide CAS No. 1326890-08-7

4-(7-chloro-9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzamide

Cat. No.: B6491179
CAS No.: 1326890-08-7
M. Wt: 346.8 g/mol
InChI Key: CIGXQRGTGANZNX-UHFFFAOYSA-N
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Description

4-(7-chloro-9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzamide is a complex organic compound that belongs to the benzoxazepine class This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with a benzamide moiety The presence of a chlorine atom and a methoxy group further adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-chloro-9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzamide typically involves multiple steps:

    Formation of the Benzoxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-substituted aniline and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.

    Formation of the Benzamide Moiety: The final step involves the coupling of the benzoxazepine intermediate with a benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(7-chloro-9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(7-chloro-9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.

    Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(7-chloro-9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzamide: Lacks the methoxy group.

    4-(9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzamide: Lacks the chlorine atom.

    4-(7-chloro-9-methoxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzamide: Lacks the oxo group.

Uniqueness

The presence of both the chlorine atom and the methoxy group in 4-(7-chloro-9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzamide distinguishes it from similar compounds. These functional groups contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

4-(7-chloro-9-methoxy-3-oxo-5H-1,4-benzoxazepin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-23-14-7-12(18)6-11-8-20(15(21)9-24-16(11)14)13-4-2-10(3-5-13)17(19)22/h2-7H,8-9H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGXQRGTGANZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCC(=O)N(C2)C3=CC=C(C=C3)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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